脱氢阿立哌唑
描述
Dehydroaripiprazole is the primary active metabolite of Aripiprazole, an atypical antipsychotic . It is used in the treatment of a wide variety of mood and psychotic disorders, such as schizophrenia, bipolar I, major depressive disorder, irritability associated with autism, and Tourette’s syndrome .
Synthesis Analysis
Aripiprazole is mainly metabolized by human cytochrome P450 (CYP) isozymes CYP3A4 and CYP2D6 to Dehydroaripiprazole and several other metabolites . In turn, Dehydroaripiprazole is metabolized only by CYP3A4 and CYP2D6 into several components, and the derived metabolites are excreted in urine or feces .Molecular Structure Analysis
The molecular formula of Dehydroaripiprazole is C23H25Cl2N3O2 . The average mass is 446.370 Da and the monoisotopic mass is 445.132385 Da .Chemical Reactions Analysis
Aripiprazole and its primary active metabolite, Dehydroaripiprazole, have been shown to induce mitochondrial toxicity, causing robust declines in cellular ATP and viability . They directly inhibit respiratory complex I through its ubiquinone-binding channel .Physical And Chemical Properties Analysis
The density of Dehydroaripiprazole is 1.3±0.1 g/cm3. Its boiling point is 654.4±55.0 °C at 760 mmHg. The vapour pressure is 0.0±2.0 mmHg at 25°C. The enthalpy of vaporization is 96.4±3.0 kJ/mol. The flash point is 349.6±31.5 °C .科学研究应用
Application in Psychiatry
Dehydroaripiprazole, the primary active metabolite of the antipsychotic medication Aripiprazole, has been studied in the field of psychiatry .
Summary of the Application
Aripiprazole and its primary active metabolite, Dehydroaripiprazole, are used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder . They function as partial agonists at dopamine receptors in the brain .
Methods of Application
The application of Dehydroaripiprazole in this context is typically through oral administration of Aripiprazole, which is then metabolized in the body to produce Dehydroaripiprazole .
Results or Outcomes
Despite their clinical efficacy, these drugs are associated with extrapyramidal syndromes (EPS), such as Parkinsonism, in approximately 5 to 15% of patients . Research has shown that Aripiprazole and Dehydroaripiprazole can induce mitochondrial toxicity, leading to declines in cellular ATP and viability .
Application in Pharmacokinetics
Dehydroaripiprazole has also been studied in the field of pharmacokinetics .
Summary of the Application
Pharmacokinetic studies aim to understand the absorption, distribution, metabolism, and excretion of drugs. In this context, Dehydroaripiprazole is of interest as it is a major metabolite of Aripiprazole .
Methods of Application
In pharmacokinetic studies, methods such as liquid chromatography coupled to tandem mass spectrometry are used to determine the levels of Aripiprazole and Dehydroaripiprazole in human plasma .
Results or Outcomes
The results of these studies can provide valuable information about the metabolism of Aripiprazole and the formation of Dehydroaripiprazole, which can help in optimizing dosage regimens .
Application in Neurobiology
Dehydroaripiprazole has been studied in the field of neurobiology .
Summary of the Application
Research has shown that antipsychotic drugs like Aripiprazole and its primary active metabolite, Dehydroaripiprazole, can induce mitochondrial toxicity, leading to declines in cellular ATP and viability . This has implications for understanding the side effects of these drugs, such as movement disorders .
Methods of Application
In this research, clinically-relevant drug concentrations were combined with multiscale model systems to study the effects of Aripiprazole and Dehydroaripiprazole .
Results or Outcomes
The study found that Aripiprazole and Dehydroaripiprazole can directly inhibit respiratory complex I through its ubiquinone-binding channel . This resulted in structural damage to mitochondria in the brain and thoracic muscle of adult Drosophila melanogaster, consistent with locomotor dysfunction .
Application in Therapeutic Drug Monitoring
Dehydroaripiprazole has been used in therapeutic drug monitoring (TDM) studies .
Summary of the Application
TDM is an important tool for monitoring the pharmacokinetics of drugs like Aripiprazole and its metabolite, Dehydroaripiprazole, adjusting the dosage, and achieving more effective and safer treatment .
Methods of Application
In TDM studies, high-performance liquid chromatography is used to test the serum concentrations of Aripiprazole and Dehydroaripiprazole .
Results or Outcomes
The study found that comedication with second-generation antipsychotics resulted in lower concentration-to-dose ratios of Aripiprazole and Dehydroaripiprazole compared with Aripiprazole monotherapy . This information can help in optimizing dosage regimens .
Application in Forensic Settings
Dehydroaripiprazole has been studied in forensic settings .
Summary of the Application
In forensic settings, the serum levels of Aripiprazole and Dehydroaripiprazole can be monitored to understand the clinical response and side effects . This can help improve antipsychotic drug therapy in these settings .
Methods of Application
The application involves testing the serum levels of Aripiprazole and Dehydroaripiprazole . This can be done using various laboratory techniques .
Results or Outcomes
The study found that serum levels of Aripiprazole and Dehydroaripiprazole were highly variable between individuals . Distinct ranges were associated with good therapeutic response and minimal side effects .
Application in Cellular Bioenergetics
Dehydroariprazole has been studied in the field of cellular bioenergetics .
Summary of the Application
Research has shown that Aripiprazole and Dehydroaripiprazole can induce mitochondrial toxicity, leading to robust declines in cellular ATP and viability . This has implications for understanding the side effects of these drugs .
Methods of Application
In this research, clinically-relevant drug concentrations were combined with multiscale model systems to study the effects of Aripiprazole and Dehydroaripiprazole .
Results or Outcomes
The study found that both Aripiprazole and Dehydroaripiprazole promote cell death in a galactose-selective manner . Both compounds induced cell death after 18 h treatment, with a significant increase at 10 μM .
属性
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDONPRYEWWPREK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156225 | |
Record name | Dehydroaripiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroaripiprazole | |
CAS RN |
129722-25-4 | |
Record name | Dehydroaripiprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydroaripiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 129722-25-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEHYDROARIPIPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S514OZH3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。